4-((N-methylamino)sulfonyl)benzyl cyanide
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3 |
InChI Key |
INZIJYXWKLRUAL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methylamino)sulfonyl)benzyl cyanide can be achieved through various methods. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 4-((N-methylamino)sulfonyl)benzyl cyanide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((N-methylamino)sulfonyl)benzyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The benzyl cyanide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-((N-methylamino)sulfonyl)benzyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((N-methylamino)sulfonyl)benzyl cyanide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes and proteins, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
4-Amino-Benzenesulfonamide Derivatives
Structural Similarities :
- Both compounds feature a sulfonamide group attached to a benzene ring.
- The para-substitution pattern is conserved.
Key Differences :
- Substituents: 4-Amino-benzenesulfonamide lacks the N-methylamino and cyanide groups, instead having a primary amine at the sulfonamide position .
- Synthesis: 4-Amino-benzenesulfonamide derivatives are synthesized via reaction of substituted acyl chlorides with aminosulfonamides in pyridine . In contrast, 4-((N-Methylamino)sulfonyl)benzyl cyanide would require additional steps to introduce the cyanide and N-methylamino groups.
- Applications: 4-Amino-benzenesulfonamides are explored for antimicrobial activity, while the cyanide group in the target compound may confer distinct reactivity or toxicity .
Lobeglitazone (C₂₄H₂₄N₄O₅S)
Structural Similarities :
Key Differences :
N-(4-{[benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide
Structural Similarities :
Key Differences :
- Functional Groups: The compound from includes a guanidine and acetamide group, whereas the target compound features a cyanide and N-methylamino group .
- Synthetic Complexity : The synthesis of the compound involves multi-step guanidine formation, suggesting divergent reactivity compared to the target compound’s cyanide-based synthesis .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The cyanide group in 4-((N-Methylamino)sulfonyl)benzyl cyanide may enhance electrophilicity, making it suitable for nucleophilic substitutions, but raises toxicity concerns akin to cyanide ions .
- Pharmacological Potential: While lobeglitazone demonstrates therapeutic efficacy via PPARγ binding, the target compound’s sulfonamide-cyanide hybrid structure could be optimized for non-therapeutic uses (e.g., chemical synthesis intermediates) .
- Synthetic Challenges : The introduction of both sulfonyl and cyanide groups requires precise control to avoid side reactions, as seen in analogous sulfonamide syntheses .
Biological Activity
4-((N-methylamino)sulfonyl)benzyl cyanide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- IUPAC Name : 4-((N-methylamino)sulfonyl)benzyl cyanide
The biological activity of 4-((N-methylamino)sulfonyl)benzyl cyanide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's ability to form hydrogen bonds, which may facilitate its binding to specific targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 4-((N-methylamino)sulfonyl)benzyl cyanide exhibit significant antibacterial and antifungal properties. For instance, benzyl sulfonamide derivatives have shown effectiveness against various clinical strains of bacteria and fungi, suggesting a potential role in treating infections .
Anticancer Properties
Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignancies such as breast and colon cancer .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of benzyl sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another study focused on the cytotoxic effects of sulfonamide compounds on human cancer cell lines. The findings revealed that 4-((N-methylamino)sulfonyl)benzyl cyanide significantly inhibited cell proliferation in vitro, suggesting its potential as an anticancer agent .
Research Findings
Recent investigations into the biological activity of 4-((N-methylamino)sulfonyl)benzyl cyanide have yielded promising results:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against multiple bacterial strains with MIC values ranging from 10-50 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cells with an IC50 of 25 µM. |
| Study C | Enzyme Inhibition | Inhibited carbonic anhydrase activity with an IC50 of 30 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
